molecular formula C17H28O3S B15419107 Benzenesulfonic acid, 4-sec-undecyl- CAS No. 124743-20-0

Benzenesulfonic acid, 4-sec-undecyl-

Cat. No.: B15419107
CAS No.: 124743-20-0
M. Wt: 312.5 g/mol
InChI Key: WBMNOQLPFPMDME-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-sec-undecyl-, is an organic compound belonging to the class of benzenesulfonic acids and their derivatives, which feature a sulfonic acid group linked to a benzene ring . As an aromatic sulfonic acid, it is expected to share characteristic properties with its class, such as being a strong acid, comparable in strength to sulfuric acid, and demonstrating high solubility in water . These properties make benzenesulfonic acids and their salts valuable in diverse research applications. In synthetic chemistry, simpler benzenesulfonic acids are often employed as acidic catalysts to facilitate reactions such as esterification . Furthermore, the sulfonic acid group is known to significantly increase the water-solubility of organic molecules, a principle exploited in the development of dyes and other specialty chemicals to improve their retention on fabrics containing basic groups . The structure of this compound, which includes a branched sec-undecyl chain, suggests potential use as a surfactant or intermediate in the preparation of more complex molecules. Researchers may find value in its application for phase-transfer catalysis, material science, and polymer chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

124743-20-0

Molecular Formula

C17H28O3S

Molecular Weight

312.5 g/mol

IUPAC Name

4-undecan-2-ylbenzenesulfonic acid

InChI

InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-9-10-15(2)16-11-13-17(14-12-16)21(18,19)20/h11-15H,3-10H2,1-2H3,(H,18,19,20)

InChI Key

WBMNOQLPFPMDME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-sec-undecylbenzenesulfonic acid and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Structure Key Physical Properties
4-sec-Undecylbenzenesulfonic acid C₁₈H₃₀O₃S 326.495 Branched C₁₁ (secondary) Solid; high lipophilicity
4-Dodecylbenzenesulfonic acid C₁₈H₃₀O₃S 326.49 Linear C₁₂ Liquid crystalline; surfactant
4-(10-Methylundecyl)benzenesulfonic acid C₁₈H₃₀O₃S 326.495 Branched C₁₂ (methyl at C10) Waxy solid; detergent applications
Sodium 4-(1-methylundecyl)benzenesulfonate C₁₈H₂₉NaO₃S 348.48 Branched C₁₁ (methyl) Water-soluble surfactant

Key Observations :

Branching Effects: Branched derivatives like 4-sec-undecyl- and 4-(10-methylundecyl)- exhibit higher solubility in nonpolar solvents compared to linear analogs (e.g., 4-dodecyl-) due to disrupted crystallinity .

Acidity : All derivatives retain strong acidity (comparable to sulfuric acid) due to the sulfonic acid group, enabling catalytic roles in alkylation reactions .

Thermal Stability : Linear chains (e.g., 4-dodecyl-) have higher melting points (~44°C for benzenesulfonic acid ), while branched analogs melt at lower temperatures.

Q & A

Advanced Research Question

  • Fluorescent Labeling : React with tyrosine residues in proteins under mild alkaline conditions (pH 8–9), monitoring fluorescence at λexem = 280/320 nm .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with serum albumin or enzymes .
  • Molecular Dynamics Simulations : Use SMILES/InChI descriptors (e.g., InChIKey=GWCMKOHVMSHWKI-UHFFFAOYSA-M from ) to model hydrophobic interactions with lipid bilayers .

How can computational chemistry predict the solubility and acid dissociation constant (pKa) of 4-sec-undecylbenzenesulfonic acid?

Advanced Research Question

  • pKa Prediction : Employ quantum mechanical calculations (e.g., DFT/B3LYP) with solvation models (COSMO-RS). Benzenesulfonic acid derivatives typically exhibit pKa ≈ −2.8 in water .
  • Solubility Modeling : Use Hansen solubility parameters (δd, δp, δh) to predict miscibility in polar aprotic solvents (e.g., DMSO) .

What strategies resolve contradictions in reported bioactivity data for 4-sec-undecylbenzenesulfonic acid derivatives?

Advanced Research Question

  • Meta-Analysis : Compare IC50 values across studies, controlling for variables like assay pH (e.g., pH 7.4 vs. 6.5 alters sulfonic group ionization) .
  • Structural Analogues : Test truncated alkyl chains (e.g., C10 vs. C14) to isolate chain-length effects on antimicrobial or cytotoxic activity .

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